![molecular formula C22H26N2O4 B3017387 N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide CAS No. 898456-46-7](/img/structure/B3017387.png)
N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclisation and Synthesis Techniques
A study detailed a high yielding cyclisation process involving N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide or related compounds, emphasizing its utility in synthesizing complex organic structures, such as (±)-crispine A, through an acyliminium ion cyclisation. This process demonstrates the compound's role in facilitating the creation of intricate molecular architectures with potential biological activity (King, 2007).
Biological Activity and Drug Design
Research into the synthesis, characterization, and biological evaluation of derivatives related to this compound highlighted their significant antibacterial, antitubercular, and antimalarial activities. Molecular docking studies suggest these compounds could serve as leads for developing new therapeutic agents, indicating their pivotal role in medicinal chemistry (Sapariya et al., 2017).
Antitumor Properties
Another fascinating application is found in the synthesis of novel 2-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment, which showed remarkable antitumor activity against a variety of cancer cell lines. This suggests the potential utility of this compound derivatives in the rational design of new antitumor agents (Montoya et al., 2014).
Chemical Synthesis and Material Science
Studies on the synthesis and structure of diamino derivatives of pyrano-[3,4-c]pyridines and 5,6,7,8-tetrahydroisoquinolines from related compounds show the compound's contribution to advancing material science through the development of new organic materials with potential electronic and photonic applications (Paronikyan et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, thereby preventing the effects of androgens. This can lead to a decrease in the expression of genes that are regulated by the androgen receptor.
Result of Action
The compound has been shown to effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests that it may have potential as a therapeutic agent in the treatment of prostate cancer.
properties
IUPAC Name |
N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-20-11-19(13-24-10-9-16-5-1-2-6-17(16)12-24)27-14-21(20)28-15-22(26)23-18-7-3-4-8-18/h1-2,5-6,11,14,18H,3-4,7-10,12-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGDJIBZILRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


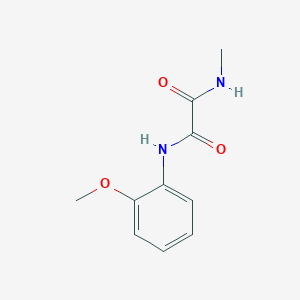

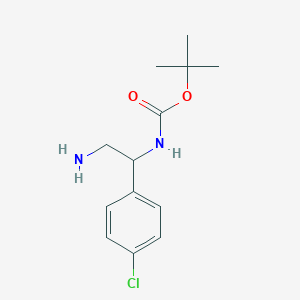
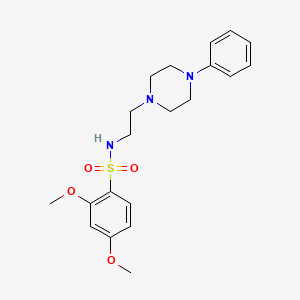
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)

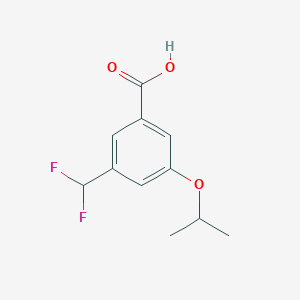
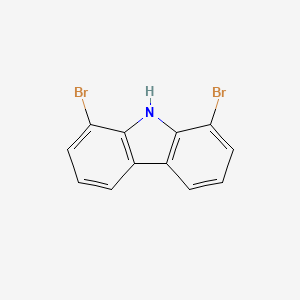
![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)
![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)
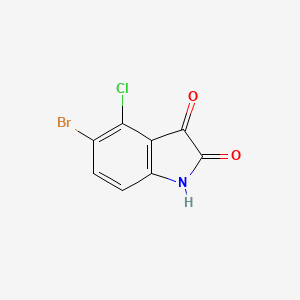
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)
![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)